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molecular formula C6H9ClO3 B055832 Methyl 2-chloro-3-oxopentanoate CAS No. 114192-09-5

Methyl 2-chloro-3-oxopentanoate

Cat. No. B055832
M. Wt: 164.59 g/mol
InChI Key: HQKDHMCNAMQTFI-UHFFFAOYSA-N
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Patent
US08536197B2

Procedure details

Methyl 2-chloro-3-oxo-pentanoate obtained in Example (22a) (1.91 g, 11.57 mmol) was dissolved in ethanol (50 mL). Thiourea (0.77 g, 10.09 mmol) was added, and the mixture was heated under reflux for 1.5 hours. The reaction solution was concentrated under reduced pressure, diluted with ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was washed with hexane/ethyl acetate: 5/1 to obtain 1.78 g of the title compound as a pale yellow solid (95%).
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:7](=O)[CH2:8][CH3:9])[C:3]([O:5][CH3:6])=[O:4].[NH2:11][C:12]([NH2:14])=[S:13]>C(O)C>[NH2:14][C:12]1[S:13][C:2]([C:3]([O:5][CH3:6])=[O:4])=[C:7]([CH2:8][CH3:9])[N:11]=1

Inputs

Step One
Name
Quantity
1.91 g
Type
reactant
Smiles
ClC(C(=O)OC)C(CC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.77 g
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure
WASH
Type
WASH
Details
the residue was washed with hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)CC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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